molecular formula C9H6ClF3O B1302659 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone CAS No. 845823-13-4

4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone

Cat. No.: B1302659
CAS No.: 845823-13-4
M. Wt: 222.59 g/mol
InChI Key: SJBSFYVEKYGCAS-UHFFFAOYSA-N
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Description

4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C9H6ClF3O . It is used in various chemical reactions and has the ability to form a 1:2 complex with alpha-cyclodextrin .


Molecular Structure Analysis

The molecular structure of 4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone consists of a benzene ring substituted with a chloro group at the 4’ position and a 2,2,2-trifluoroacetophenone group at the 2’ position .


Chemical Reactions Analysis

While specific chemical reactions involving 4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone are not detailed in the available resources, it is known that similar compounds like 2,2,2-Trifluoroacetophenone can undergo asymmetric reduction with optically active Grignard reagents .


Physical and Chemical Properties Analysis

4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone is a solid substance. It has a refractive index of n20/D 1.489 (lit.), a boiling point of 180-183 °C (lit.), a melting point of 24-26 °C (lit.), and a density of 1.398 g/mL at 25 °C (lit.) .

Scientific Research Applications

Organic Synthesis Applications

In the realm of organic synthesis, this compound has been a focal point in studies aimed at developing efficient catalytic processes. One notable application is in the platinum-catalyzed enantioselective hydrogenation of aryl-substituted trifluoroacetophenones, where electron-withdrawing and electron-releasing groups significantly affect the rate and enantioselectivity of reactions. This approach has achieved high enantioselectivity, underscoring the compound's utility in synthesizing enantiomerically pure products, essential for pharmaceutical applications (Arx, Mallát, & Baiker, 2001).

Material Science

In material science, 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone derivatives have been investigated for their role in manufacturing advanced materials. For instance, research on trifluoroacetophenone derivatives for fabricating membranes of sulfate- and carbonate-selective electrodes has shown that certain derivatives serve as excellent neutral carriers. This application is pivotal for developing selective ion sensors, which have broad implications in environmental monitoring and industrial processes (Matveichuk, 2019).

Environmental Chemistry

Furthermore, the compound's derivatives have found applications in environmental chemistry, particularly in the synthesis of environmentally friendly polymers. A novel polymerization method using trifluoroacetophenone as a catalyst for the epoxidation of alkenes represents a green and efficient approach to synthesizing polymers with potential applications in various industries, from automotive to packaging, due to their high performance and reduced environmental impact (Limnios & Kokotos, 2014).

Safety and Hazards

The compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3. It has hazard statements H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBSFYVEKYGCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374018
Record name 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845823-13-4
Record name 1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845823-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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